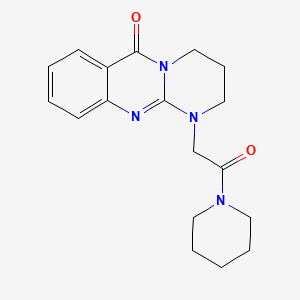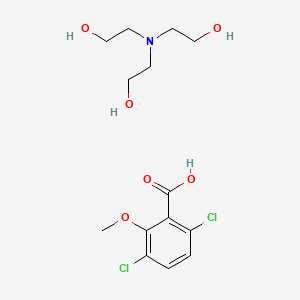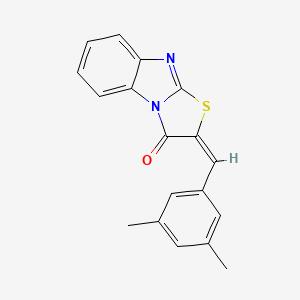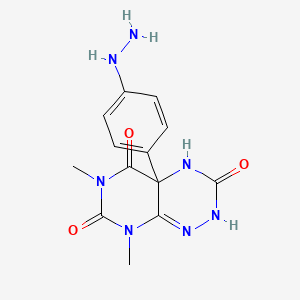
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)- is a complex organic compound that belongs to the class of pyrimido-triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introducing various functional groups to the core structure to enhance biological activity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs.
Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They often include various substituted derivatives with enhanced biological activity.
科学的研究の応用
Pyrimido-triazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
作用機序
The mechanism of action of pyrimido-triazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact mechanism depends on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Pyrimido(5,4-d)pyrimidines: Known for their anti-cancer properties.
Triazine derivatives: Widely used in agriculture as herbicides.
Pyrimidine derivatives: Commonly found in nucleic acids and pharmaceuticals.
Uniqueness
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)- stands out due to its unique structural features, which may confer specific biological activities not found in other similar compounds.
特性
CAS番号 |
113458-64-3 |
|---|---|
分子式 |
C13H15N7O3 |
分子量 |
317.30 g/mol |
IUPAC名 |
4a-(4-hydrazinylphenyl)-6,8-dimethyl-2,4-dihydropyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C13H15N7O3/c1-19-9-13(15-11(22)18-17-9,10(21)20(2)12(19)23)7-3-5-8(16-14)6-4-7/h3-6,16H,14H2,1-2H3,(H2,15,18,22) |
InChIキー |
HHHPITTUIVCSAG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NNC(=O)NC2(C(=O)N(C1=O)C)C3=CC=C(C=C3)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


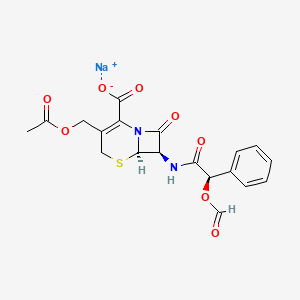

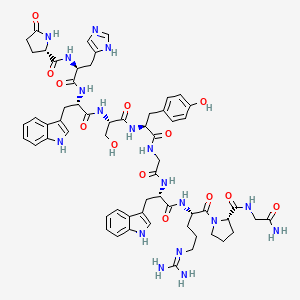
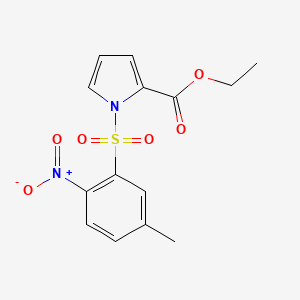
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)
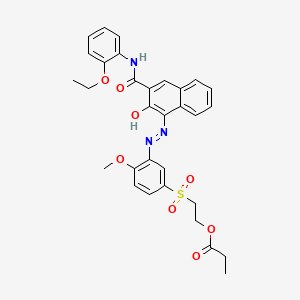



![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
